molecular formula C23H21N7O3S B2957784 2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 894057-67-1

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2957784
CAS No.: 894057-67-1
M. Wt: 475.53
InChI Key: FHPGALWPZSZEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H21N7O3S and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

    Target of Action

    1,2,4-Triazole derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The specific targets of these compounds can vary widely depending on their structure and the specific functional groups they contain.

    Mode of Action

    The mode of action of 1,2,4-triazole derivatives can also vary depending on their specific targets. For example, some may act by inhibiting key enzymes in biochemical pathways, while others may interact with cell membrane receptors or DNA .

    Biochemical Pathways

    The biochemical pathways affected by 1,2,4-triazole derivatives can be diverse, reflecting the wide range of their potential targets and modes of action .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can be influenced by factors such as their molecular size, polarity, and the presence of specific functional groups . These properties can impact the bioavailability of these compounds, as well as their distribution within the body and their rate of metabolism and excretion.

    Result of Action

    The molecular and cellular effects of 1,2,4-triazole derivatives can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and proliferation . These effects can contribute to their pharmacological activities.

    Action Environment

    Environmental factors can influence the action, efficacy, and stability of 1,2,4-triazole derivatives. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound .

Properties

IUPAC Name

2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N7O3S/c31-22(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-34-23-25-24-21-10-9-20(26-29(21)23)17-5-4-8-19(15-17)30(32)33/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPGALWPZSZEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.